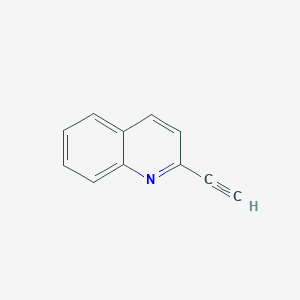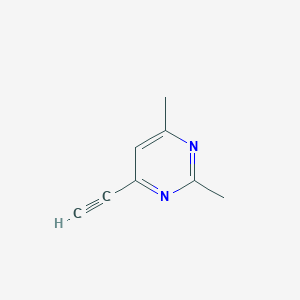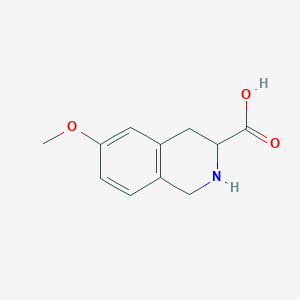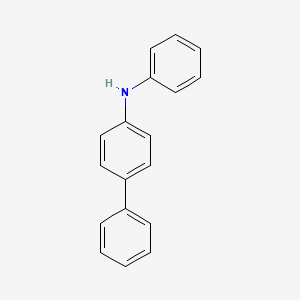
5'-Fluoro-2'-methylacetophenone
Overview
Description
5’-Fluoro-2’-methylacetophenone is an organic compound with the molecular formula C9H9FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 5’ position and a methyl group at the 2’ position
Biochemical Analysis
Biochemical Properties
5’-Fluoro-2’-methylacetophenone plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of 5’-Fluoro-2’-methylacetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, 5’-Fluoro-2’-methylacetophenone can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5’-Fluoro-2’-methylacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Fluoro-2’-methylacetophenone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5’-Fluoro-2’-methylacetophenone remains stable under ambient temperature conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5’-Fluoro-2’-methylacetophenone vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, including potential impacts on organ function and overall health . Threshold effects, where a specific dosage level leads to a sudden change in biological activity, have also been reported .
Metabolic Pathways
5’-Fluoro-2’-methylacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, potentially altering the levels of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall biochemical function .
Transport and Distribution
Within cells and tissues, 5’-Fluoro-2’-methylacetophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The transport and distribution of 5’-Fluoro-2’-methylacetophenone are critical factors that determine its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 5’-Fluoro-2’-methylacetophenone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5’-Fluoro-2’-methylacetophenone can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and fluorine-containing reagents.
Fluorination: The phenol group is first protected, and then the fluorine atom is introduced at the 5’ position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation: The protected phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the 1’ position.
Deprotection: Finally, the protecting group is removed to yield 5’-Fluoro-2’-methylacetophenone.
Industrial Production Methods
In an industrial setting, the production of 5’-Fluoro-2’-methylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 5’-Fluoro-2’-methylbenzoic acid.
Reduction: 5’-Fluoro-2’-methylphenylethanol.
Substitution: 5’-Methoxy-2’-methylacetophenone.
Scientific Research Applications
5’-Fluoro-2’-methylacetophenone has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and ability to form stable intermediates. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research to elucidate its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2’-Methylacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.
5’-Fluoroacetophenone: Lacks the methyl group, affecting its steric and electronic characteristics.
4’-Fluoro-2’-methylacetophenone: Fluorine atom is at a different position, leading to variations in chemical behavior.
Uniqueness
5’-Fluoro-2’-methylacetophenone is unique due to the combined presence of both the fluorine atom and the methyl group, which impart distinct electronic and steric effects
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFQEFWFYTFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571683 | |
| Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29427-49-4 | |
| Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)






![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)




